N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
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Properties
Molecular Formula |
C16H19ClN2O4S2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C16H19ClN2O4S2/c1-9(2)15(20)18-16-19(10-4-5-13(23-3)11(17)6-10)12-7-25(21,22)8-14(12)24-16/h4-6,9,12,14H,7-8H2,1-3H3 |
InChI Key |
PXBCYXZHSKNXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound belongs to a class of thienothiazole derivatives, which are known for various pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory agent, anticancer properties, and its role in inhibiting specific enzymes.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
2. Anticancer Properties
Several studies have reported that thienothiazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest. For instance:
- Case Study 1 : A derivative demonstrated selective toxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
- Case Study 2 : Another study highlighted its efficacy against lung cancer cells (A549), showing a significant reduction in cell viability at concentrations above 10 µM.
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to metabolic disorders:
- DGAT2 Inhibition : This compound acts as a diacylglycerol acyltransferase 2 (DGAT2) inhibitor, which is crucial in lipid metabolism. Inhibiting DGAT2 can potentially lead to reduced triglyceride levels and may have implications in treating obesity and associated metabolic syndromes.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
